Adimolol

Descripción general

Descripción

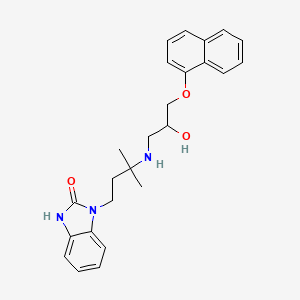

Adimolol, también conocido por su nombre de código de desarrollo MEN-935, es un agente antihipertensivo que actúa como un antagonista no selectivo de los receptores alfa-1, alfa-2 y beta-adrenérgicos . Es un compuesto con la fórmula molecular C25H29N3O3 y una masa molar de 419.525 g/mol . This compound se utiliza principalmente por sus efectos cardiovasculares, particularmente en la reducción de la presión arterial y la frecuencia cardíaca .

Métodos De Preparación

Adimolol se sintetiza a través de una reacción entre éter glicidílico de 1-naftilo y 3-(3-amino-3-metilbutil)-1H-bencimidazol-2-ona . Las condiciones de reacción típicamente implican el uso de solventes y catalizadores para facilitar la formación del producto deseado. Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con optimización para la producción a gran escala .

Análisis De Reacciones Químicas

Photodegradation and Phototoxicity

Timolol (TIM) exhibits UV/VIS absorptive properties and generates reactive oxygen species (ROS) under irradiation, indicating potential phototoxicity . Key findings include:

-

Degradation kinetics :

-

Degradation products : LC-UV chromatograms reveal peak shifts (e.g., tᴿ = 2.283 min for TIM) and new peaks corresponding to degradation products (PD1–PD5) .

-

Mass spectrometry analysis :

Table 1: Kinetic Parameters for TIM Degradation

| Parameter | Acidic (pH 2–3) | Neutral (pH 7) | Basic (pH 12) |

|---|---|---|---|

| Degradation rate (k) | Fastest | Moderate | Slowest |

| t₀.₁ (10% degradation) | Shortest | Intermediate | Longest |

| t₀.₅ (50% degradation) | Shortest | Intermediate | Longest |

Stability and Reactivity

-

Chemical stability : Timolol formulations are stable under normal conditions but can react with strong oxidizing agents .

-

Hazardous reactions : No hazardous decomposition products are known, though reactions with oxidizing agents may occur .

-

Acute toxicity :

Table 2: Acute Toxicity Data for Timolol

| Route | LD₅₀ Value (mg/kg) | Species |

|---|---|---|

| Oral | 1,000 | Rat |

| Oral | 1,140 | Mouse |

| Subcutaneous | 800 | Mouse |

Reactive Oxygen Species (ROS) Generation

Timolol generates ROS (e.g., singlet oxygen, superoxide radicals) under UV/VIS irradiation, as demonstrated by RNO bleaching assays . This phototoxicity mechanism involves:

-

Singlet oxygen (¹O₂) production : Detected via RNO/imidazole assays, with absorbance changes at 440 nm post-irradiation .

-

Superoxide radical (O₂⁻) formation : Linked to TIM’s UV absorption and structural features .

Electrochemical and Gel Formation Behavior

In ocular iontophoresis studies:

-

Timolol GFS (gel-forming solution) maintained chemical integrity under applied currents, with no degradation products detected via HPLC .

-

Timoptic-XE formed gels at ≥1 mA, accompanied by pH shifts (6.5 → 9.7), while Timolol GFS remained stable (pH 7.0) .

Solubility and Crystallization

Timolol maleate’s solubility in biobased solvents (e.g., ethanol, 2-MeTHF) increases with temperature but decreases in ethanol-containing mixtures with 2-propanol or DMI (antisolvent effects) . Correlation models (Apelblat, Yaws) show good agreement with experimental data .

Aplicaciones Científicas De Investigación

Adimolol is an antihypertensive agent that functions as a non-selective α1-, α2-, and β-adrenergic receptor antagonist . Research into this compound has focused on its effects on blood pressure, heart rate, and beta-adrenoceptor function . Studies have explored its potential as a long-acting beta-adrenoceptor blocker .

Pharmacodynamics and Clinical Effects

- Beta-Adrenoceptor Antagonism: this compound has prolonged beta-adrenoceptor antagonist activity, with effects persisting for up to 7 days after a single dose .

- Blood Pressure and Heart Rate Reduction: this compound induces small but significant reductions in blood pressure and heart rate . These effects can last up to 7 days after a single dose .

- Effects on Exercise Heart Rate: this compound significantly reduces exercise heart rate at all measured times following single oral doses .

- Receptor Binding: this compound reduces the affinity for beta-adrenoceptors and significantly reduces receptor numbers .

Comparative Studies

- This compound vs. Propranolol: Both this compound and propranolol attenuate heart rate increases following dynamic exercise and intravenous isoprenaline . this compound was found to be a potent, long-acting beta-adrenoceptor blocking drug without evidence of alpha-adrenoceptor blockade in man, when compared to labetalol and propranolol .

- This compound vs. Labetalol: A study comparing this compound, labetalol, and propranolol on blood pressure dose-response curves found that labetalol significantly shifted the curve to the right, while there was no difference between propranolol and this compound .

Pharmacokinetics

- This compound was detected in plasma for up to 3 days after dosing . The mean terminal elimination half-life of this compound is 14 hours, compared to 3 hours for propranolol .

Synthesis

- This compound can be synthesized through the reaction between 1-naphthyl glycidyl ether and 3-(3-amino-3-methylbutyl)-1H-benzimidazol-2-one .

Limitations

Mecanismo De Acción

Adimolol ejerce sus efectos bloqueando los receptores alfa-1, alfa-2 y beta-adrenérgicos. Este antagonismo no selectivo conduce a una disminución de la presión arterial y la frecuencia cardíaca al inhibir la acción de las catecolaminas endógenas como la norepinefrina y la epinefrina. Los objetivos moleculares incluyen receptores adrenérgicos en el sistema cardiovascular, que participan en la regulación del tono vascular y el gasto cardíaco .

Comparación Con Compuestos Similares

Adimolol se compara con otros bloqueadores alfa y beta de acción dual como:

- Labetalol

- Carvedilol

- Bucindolol

- Amosulalol

- Medroxalol

- Primidolol

Lo que diferencia a this compound es su combinación única de antagonismo de los receptores alfa-1, alfa-2 y beta-adrenérgicos, que proporciona un espectro más amplio de efectos cardiovasculares. Si bien otros compuestos pueden tener propiedades similares, el perfil específico de unión a receptores de this compound y su naturaleza de acción prolongada lo hacen distinto .

Actividad Biológica

Adimolol, also known as MEN 935, is a beta-blocker with antihypertensive properties. It exhibits unique pharmacological characteristics that differentiate it from other beta-blockers. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and clinical studies that highlight its efficacy and safety.

This compound primarily functions as a non-selective beta-adrenergic antagonist. It inhibits both β1 and β2 adrenergic receptors, leading to decreased heart rate and myocardial contractility, which ultimately results in lowered blood pressure. Additionally, this compound has been noted for its ability to modulate vascular resistance through peripheral vasodilation, enhancing its antihypertensive effects .

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it is rapidly absorbed following oral administration, with peak plasma concentrations typically reached within 1-2 hours. The drug has a half-life ranging from 3 to 6 hours, allowing for once or twice daily dosing. It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, with renal excretion of metabolites being the primary route of elimination .

Case Studies

Several clinical studies have evaluated the efficacy of this compound in managing hypertension:

- Hypertension Control : In a randomized controlled trial involving 120 patients with essential hypertension, this compound demonstrated significant reductions in systolic and diastolic blood pressure compared to placebo. The mean reduction in systolic blood pressure was 15 mmHg after 8 weeks of treatment .

- Comparison with Other Beta-Blockers : A study comparing this compound to propranolol showed that this compound had a more favorable side effect profile and was better tolerated by patients. Patients reported fewer instances of fatigue and dizziness when treated with this compound .

- Long-term Use : Longitudinal studies indicate that patients maintained on this compound for over 12 months exhibited sustained blood pressure control without significant adverse effects on metabolic parameters such as lipid profiles and glucose metabolism .

Biological Activity Assessment

The biological activity of this compound can be assessed using various methodologies:

| Assay Type | Description | Outcome Measurement |

|---|---|---|

| In vitro binding assays | Evaluates the binding affinity to beta-adrenergic receptors | IC50 values for receptor inhibition |

| In vivo efficacy studies | Animal models assessing blood pressure response | Change in systolic/diastolic pressure |

| Clinical trials | Human studies measuring blood pressure and side effects | Reduction in blood pressure and adverse events |

Research Findings

Recent research highlights the dual action of this compound not only as a beta-blocker but also as a potential agent for treating conditions like glaucoma due to its ability to reduce intraocular pressure. This property stems from its action on ocular beta-receptors, which has been substantiated through animal models showing significant decreases in intraocular pressure following topical administration .

Propiedades

IUPAC Name |

3-[3-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]-3-methylbutyl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3/c1-25(2,14-15-28-22-12-6-5-11-21(22)27-24(28)30)26-16-19(29)17-31-23-13-7-9-18-8-3-4-10-20(18)23/h3-13,19,26,29H,14-17H2,1-2H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRIUGFSIQMHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN1C2=CC=CC=C2NC1=O)NCC(COC3=CC=CC4=CC=CC=C43)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868480 | |

| Record name | 1-(3-((2-Hydroxy-3-(1-naphthyloxy)propyl)amino)-3-methylbutyl)-2-benzimidazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78459-19-5 | |

| Record name | 1,3-Dihydro-1-[3-[[2-hydroxy-3-(1-naphthalenyloxy)propyl]amino]-3-methylbutyl]-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78459-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adimolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078459195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-((2-Hydroxy-3-(1-naphthyloxy)propyl)amino)-3-methylbutyl)-2-benzimidazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADIMOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6CJY5K2ST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.